Einecs 272-413-6 Einecs 272-413-6
Brand Name: Vulcanchem
CAS No.: 68833-70-5
VCID: VC18570363
InChI: InChI=1S/C9H16O4.C6H15NO3/c10-8(11)6-4-2-1-3-5-7-9(12)13;8-4-1-7(2-5-9)3-6-10/h1-7H2,(H,10,11)(H,12,13);8-10H,1-6H2
SMILES:
Molecular Formula: C15H31NO7
Molecular Weight: 337.41 g/mol

Einecs 272-413-6

CAS No.: 68833-70-5

Cat. No.: VC18570363

Molecular Formula: C15H31NO7

Molecular Weight: 337.41 g/mol

* For research use only. Not for human or veterinary use.

Einecs 272-413-6 - 68833-70-5

Specification

CAS No. 68833-70-5
Molecular Formula C15H31NO7
Molecular Weight 337.41 g/mol
IUPAC Name 2-[bis(2-hydroxyethyl)amino]ethanol;nonanedioic acid
Standard InChI InChI=1S/C9H16O4.C6H15NO3/c10-8(11)6-4-2-1-3-5-7-9(12)13;8-4-1-7(2-5-9)3-6-10/h1-7H2,(H,10,11)(H,12,13);8-10H,1-6H2
Standard InChI Key FCKXCXDSXHADAX-UHFFFAOYSA-N
Canonical SMILES C(CCCC(=O)O)CCCC(=O)O.C(CO)N(CCO)CCO

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Einecs 272-413-6 is systematically named Nonanedioic acid, compound with 2,2',2''-nitrilotris[ethanol], reflecting its composition as a 1:1 complex of azelaic acid (C9H16O4\text{C}_{9}\text{H}_{16}\text{O}_{4}) and triethanolamine (C6H15NO3\text{C}_{6}\text{H}_{15}\text{NO}_{3}) . The compound’s International Union of Pure and Applied Chemistry (IUPAC) name is 2-[bis(2-hydroxyethyl)amino]ethanol; nonanedioic acid, further clarifying its structure as a triethanolamine-azelaic acid adduct.

Key Identifiers:

  • CAS Registry Numbers: 68130-88-1, 68833-70-5, 68954-02-9

  • ECHA EC Number: 272-413-6

  • Molecular Formula: C15H31NO7\text{C}_{15}\text{H}_{31}\text{NO}_{7}

  • Molecular Weight: 337.41 g/mol

  • Canonical SMILES: C(CCCC(=O)O)CCCC(=O)O.C(CO)N(CCO)CCO

Structural and Functional Analysis

The compound’s structure comprises two distinct moieties:

  • Azelaic Acid: A nine-carbon dicarboxylic acid (HOOC-(CH2)7-COOH\text{HOOC-(CH}_2\text{)}_7\text{-COOH}) known for its role in polymer production and dermatological applications.

  • Triethanolamine: A tertiary amine (N(CH2CH2OH)3\text{N(CH}_2\text{CH}_2\text{OH)}_3) with three hydroxyl groups, commonly used as a surfactant and pH adjuster .

The interaction between these components likely involves hydrogen bonding and coordination chemistry, where the carboxylic acid groups of azelaic acid interact with the amine and hydroxyl groups of triethanolamine. This configuration enhances the compound’s solubility in polar solvents and its ability to act as a chelating agent .

Synthesis and Production

Reaction Mechanism

The synthesis of Einecs 272-413-6 typically involves a condensation reaction between azelaic acid and triethanolamine under controlled conditions. The process proceeds as follows:

  • Acid-Base Reaction: The carboxylic acid groups of azelaic acid react with the amine groups of triethanolamine, forming ammonium carboxylate salts.

  • Dehydration: Heating the mixture under reflux facilitates the removal of water, driving the reaction toward complex formation .

Reaction Conditions:

  • Temperature: 80–120°C

  • Catalyst: None required; reaction proceeds via thermal activation.

  • Solvent: Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency .

Industrial-Scale Production

Industrial production emphasizes cost efficiency and yield optimization. Key steps include:

  • Raw Material Purification: Azelaic acid and triethanolamine are purified to >99% purity to prevent side reactions.

  • Batch Reactors: Large-scale reactions are conducted in stainless steel reactors with mechanical stirring.

  • Post-Processing: The product is crystallized, filtered, and dried under vacuum to achieve a purity of ≥95% .

Regulatory Status and Compliance

Global Regulatory Frameworks

  • United States: Complies with the Toxic Substances Control Act (TSCA) for industrial use .

  • Asia: Listed in China’s IECSC inventory and Japan’ ENCS system for chemical safety .

Comparative Analysis with Related Compounds

Nitrilotriacetic Acid (NTA)

PropertyEinecs 272-413-6NTA
Chelating StrengthModerate (binds Ca²⁺, Mg²⁺)High (binds transition metals)
BiodegradabilityLowHigh
ApplicationsSurfactants, polymersDetergents, water treatment

Einecs 272-413-6’s lower biodegradability limits its environmental applications compared to NTA but offers advantages in polymer stabilization .

Ethylenediaminetetraacetic Acid (EDTA)

While EDTA exhibits superior metal-chelating capacity, Einecs 272-413-6’s dual functionality as a surfactant and chelator makes it preferable in cosmetic formulations where multifunctionality is critical .

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